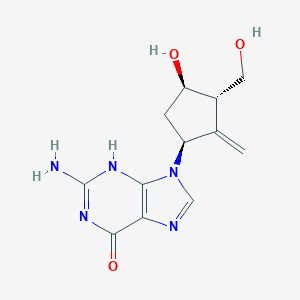
(1S,3S,4R)-エンテカビル
説明
(1S,3S,4R)-Entecavir is a stereochemically specific form of entecavir, a guanine nucleoside analogue with potent antiviral activity against hepatitis B virus. This compound is particularly notable for its high specificity and efficacy in inhibiting viral replication, making it a critical component in the treatment of chronic hepatitis B infections.
科学的研究の応用
(1S,3S,4R)-Entecavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their reactivity.
Biology: Investigated for its interactions with viral enzymes and its mechanism of action at the molecular level.
Medicine: Extensively studied for its antiviral properties and its role in the treatment of hepatitis B.
Industry: Used in the development of antiviral drugs and as a reference standard in quality control processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-Entecavir typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the guanine base, followed by the attachment of the sugar moiety and subsequent stereochemical control to ensure the correct configuration at the 1S, 3S, and 4R positions. The reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of (1S,3S,4R)-Entecavir involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography for purification and rigorous quality control measures to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
(1S,3S,4R)-Entecavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly at the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of (1S,3S,4R)-Entecavir, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of (1S,3S,4R)-Entecavir involves its incorporation into the viral DNA by the hepatitis B virus polymerase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication. The compound specifically targets the viral polymerase, making it highly effective in reducing viral load in infected individuals.
類似化合物との比較
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B, but with a different stereochemical configuration.
Adefovir: A nucleotide analogue with a similar mechanism of action but different chemical structure.
Tenofovir: A nucleotide analogue with broader antiviral activity, including efficacy against HIV.
Uniqueness
(1S,3S,4R)-Entecavir is unique due to its high specificity for the hepatitis B virus polymerase and its potent antiviral activity. Its stereochemical configuration contributes to its efficacy and reduced likelihood of resistance development compared to other nucleoside analogues.
特性
IUPAC Name |
2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-GJMOJQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112392 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367369-79-6 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)


![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)



![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)


![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
